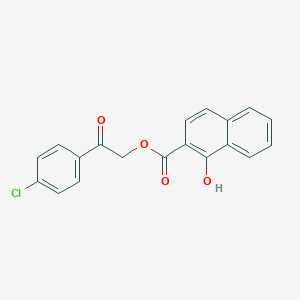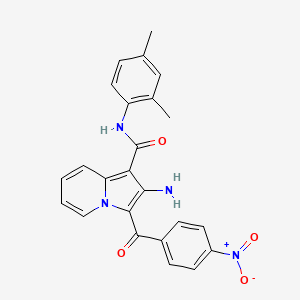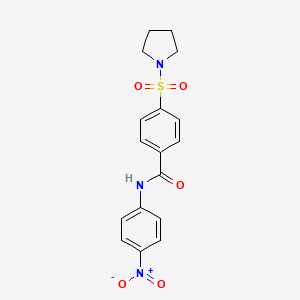
N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes
Research focusing on the degradation of acetaminophen by advanced oxidation processes (AOPs) has identified a range of by-products, including various nitrophenyl compounds, which exhibit a diverse kinetic, mechanism, and biotoxicity profile. The study leverages computational methods to predict reactive sites and assess mutagenicity, shedding light on the environmental impact and ecosystem threat posed by these compounds without adequate treatment (Qutob et al., 2022).
Carcinogen Metabolism Studies
In the context of understanding tobacco-related cancer, human urinary carcinogen metabolites serve as critical biomarkers. The study evaluates methods for quantifying metabolites of various carcinogens, including nitrophenyl derivatives. Such research underscores the importance of identifying specific biomarkers for carcinogen exposure and metabolism, aiding in the early detection and prevention of cancer (Hecht, 2002).
Pharmaceutical Applications
The degradation processes of nitisinone, a medical treatment for hepatorenal tyrosinemia, have been studied, identifying stable by-products including nitrophenyl derivatives. This research contributes to a better understanding of the drug’s stability and safety profile, essential for optimizing its medical application (Barchańska et al., 2019).
Optoelectronic Materials
Quinazolines and pyrimidines, incorporating nitrophenyl groups, have been explored for their applications in optoelectronic materials. The study focuses on luminescent small molecules and their potential in photo- and electroluminescence, indicating the versatility of nitrophenyl derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Environmental Toxicology
The atmospheric occurrence of nitrophenols, including studies on their sources, analytical detection methods, and environmental impact, has been reviewed. This research emphasizes the need for understanding the atmospheric behavior of nitrophenyl compounds to address environmental pollution and health risks associated with air quality (Harrison et al., 2005).
Drug Discovery
Pyrrolidine, a scaffold including nitrophenyl derivatives, is highlighted for its significance in drug discovery. The review discusses bioactive molecules incorporating pyrrolidine and its impact on pharmacological properties, showcasing the potential of nitrophenyl-containing compounds in developing new therapeutics (Petri et al., 2021).
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-5-7-15(8-6-14)20(22)23)13-3-9-16(10-4-13)26(24,25)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOUZRBQLGRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)

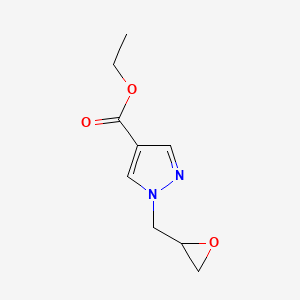
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
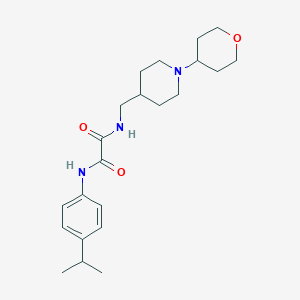
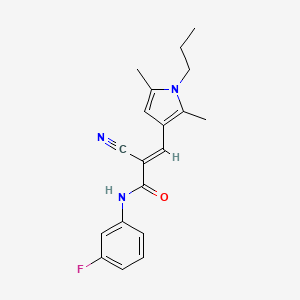
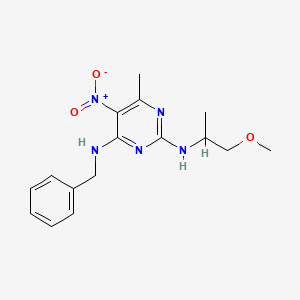
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

